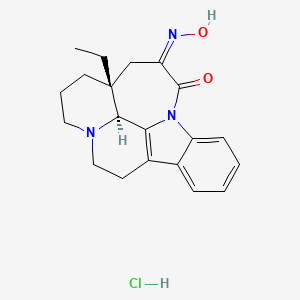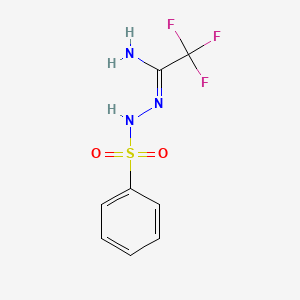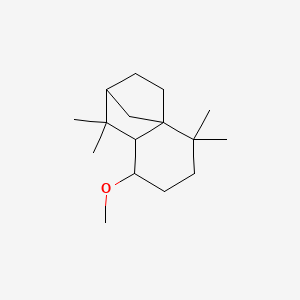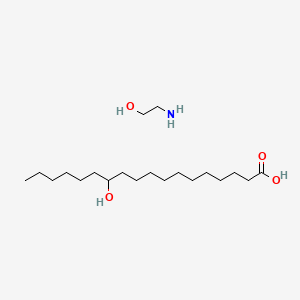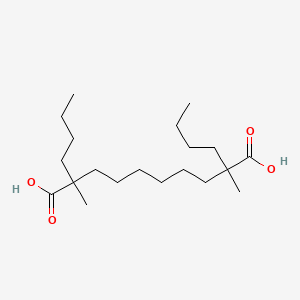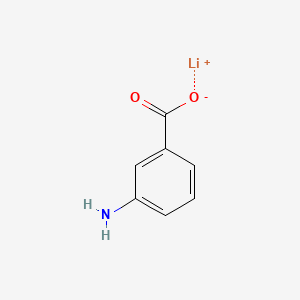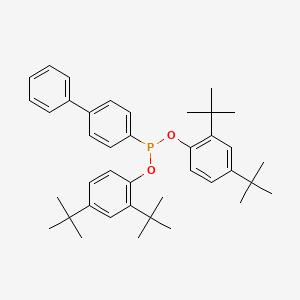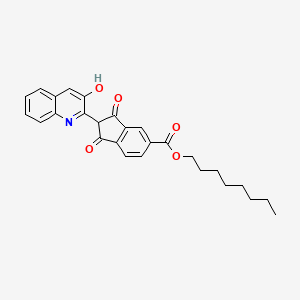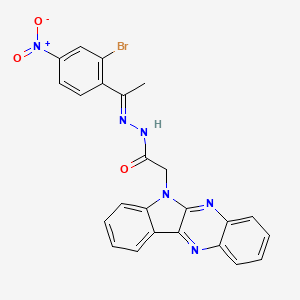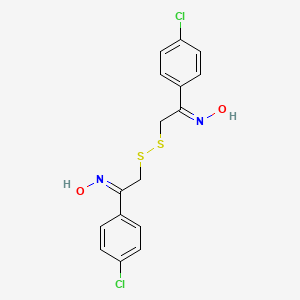
Ethanone, 2,2'-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1'E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- es un compuesto químico con el nombre IUPAC (NE)-N-[1-(4-clorofenil)-2-[[(2E)-2-(4-clorofenil)-2-hidroxiiminoetil]disulfanyl]etilidén]hidroxilamina. Este compuesto es conocido por su estructura única, que incluye un grupo dioxima y un enlace disulfuro, lo que lo convierte en un tema interesante para diversos estudios químicos.
Métodos De Preparación
La síntesis de Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- generalmente implica la reacción de 4-cloroacetofenona con hidroxilamina para formar la oxima. Este intermedio se somete luego a una reacción de formación de disulfuro, a menudo usando azufre o un reactivo que contiene azufre, para producir el producto final. Los métodos de producción industrial pueden implicar condiciones de reacción optimizadas, como temperatura y pH controlados, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede reducirse para romper el enlace disulfuro, produciendo tioles.
Sustitución: Los grupos clorofenil pueden sufrir reacciones de sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: La capacidad del compuesto para formar enlaces disulfuro lo hace útil para estudiar el plegamiento y la estabilidad de las proteínas.
Medicina: La investigación continúa sobre su posible uso como agente terapéutico, particularmente en la orientación de enfermedades que involucran estrés oxidativo.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- ejerce sus efectos implica su capacidad para formar y romper enlaces disulfuro. Esta propiedad le permite interactuar con varios objetivos moleculares, como proteínas y enzimas, afectando su estructura y función. El compuesto puede modular las vías de estrés oxidativo, lo que lo convierte en un posible candidato para aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares a Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- incluyen:
Bis(4-clorofenil) disulfuro: Carece del grupo dioxima, lo que lo hace menos versátil en ciertas reacciones.
4-Clorofenil oxima: No contiene el enlace disulfuro, lo que limita sus aplicaciones en la química de los disulfuros.
Ditiobis(fenil) oxima: Estructura similar pero sin los grupos clorofenil, lo que afecta su reactividad y aplicaciones. Etanona, 2,2’-ditiobis(1-(4-clorofenil)-, dioxima, (1E,1’E)- es único debido a su combinación de un grupo dioxima y un enlace disulfuro, lo que proporciona un conjunto distinto de propiedades químicas y aplicaciones.
Propiedades
Número CAS |
23080-36-6 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O2S2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
(NE)-N-[1-(4-chlorophenyl)-2-[[(2E)-2-(4-chlorophenyl)-2-hydroxyiminoethyl]disulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-5-1-11(2-6-13)15(19-21)9-23-24-10-16(20-22)12-3-7-14(18)8-4-12/h1-8,21-22H,9-10H2/b19-15-,20-16- |
Clave InChI |
KESDEQSKAJKBEN-IKBKFCNISA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/CSSC/C(=N/O)/C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=NO)CSSCC(=NO)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


